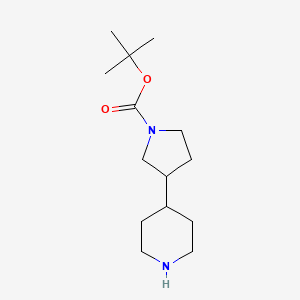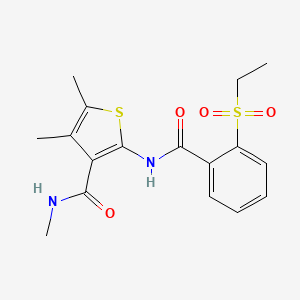
tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organic compound with a molecular formula of C11H19NO2. It is a colorless, crystalline solid that has a melting point of 58-60°C and a boiling point of 270-272°C. TBPC is a derivative of piperidine and is a common reagent used in organic synthesis. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Intermediates
Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a notable intermediate in synthesizing crizotinib, a drug used in cancer treatment. This compound, synthesized through multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, plays a crucial role in developing biologically active compounds (Kong et al., 2016).
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an essential intermediate for small molecule anticancer drugs. The synthesis method for this compound was optimized for high yield, demonstrating its importance in anticancer drug development (Zhang et al., 2018).
Catalysis
Catalytic Applications : Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached have shown effectiveness as catalysts in acylation chemistry. The synthesis and (co-)polymerization of relevant monomers yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, demonstrating the role of tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate derivatives in catalysis (Mennenga et al., 2015).
Drug Synthesis Optimization
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : The synthesis of acetyl-CoA carboxylase inhibitors based on the spiropiperidine lactam framework has been reported. This work underscores the utility of tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate derivatives in synthesizing novel inhibitors with potential therapeutic applications (Huard et al., 2012).
Enantioselective Synthesis
Enantioselective Synthesis of Substituted Pyrrolidines : The chemical serves as a precursor in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing its significance in producing chiral compounds for pharmaceutical development (Chung et al., 2005).
Propriétés
IUPAC Name |
tert-butyl 3-piperidin-4-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBPMEPXLHVGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate | |
CAS RN |
929974-10-7 |
Source


|
| Record name | tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)



![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)

